molecular formula C16H23NO2 B2886443 N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide CAS No. 1797184-67-8

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide

Cat. No.: B2886443
CAS No.: 1797184-67-8
M. Wt: 261.365
InChI Key: TZYMIIYYAJIPEM-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a 2-methoxy-2-phenylbutyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2-methoxy-2-phenylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for reducing the amide group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
  • N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide

Uniqueness

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-16(19-2,14-10-5-4-6-11-14)12-17-15(18)13-8-7-9-13/h4-6,10-11,13H,3,7-9,12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYMIIYYAJIPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1CCC1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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